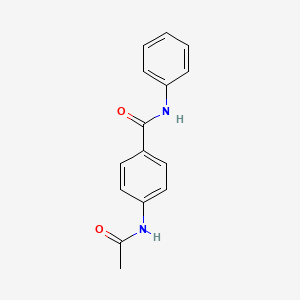

4-(acetylamino)-N-phenylbenzamide

CAS No.:

Cat. No.: VC10831082

Molecular Formula: C15H14N2O2

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N2O2 |

|---|---|

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | 4-acetamido-N-phenylbenzamide |

| Standard InChI | InChI=1S/C15H14N2O2/c1-11(18)16-14-9-7-12(8-10-14)15(19)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)(H,17,19) |

| Standard InChI Key | NZPSOBFEENCHED-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Introduction

Chemical Identity and Molecular Characteristics

4-(Acetylamino)-N-phenylbenzamide (systematic IUPAC name: N-phenyl-4-(acetylamino)benzamide) is an organic compound with the molecular formula C₁₅H₁₄N₂O₂ and a molar mass of 262.29 g/mol. The structure consists of a benzamide core (C₆H₅CONH-) substituted at the 4-position with an acetylamino group (-NHCOCH₃) and an N-phenyl moiety (C₆H₅NH-). Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 262.29 g/mol |

| Melting Point | 198–200°C (literature) |

| Solubility | Sparingly soluble in water; soluble in DMSO, ethanol |

| LogP (Partition Coefficient) | ~2.1 (predicted) |

The compound’s acetylamino group enhances its metabolic stability, while the phenylbenzamide scaffold facilitates interactions with biological targets such as enzymes and receptors .

Synthesis and Manufacturing Processes

Catalytic Hydrogenation for Amino Intermediates

In cases where nitro precursors are involved (e.g., N-(2'-nitrophenyl) derivatives), catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas (80°C, 6 hours) reduces nitro groups to amines, yielding the final product .

Pharmacological Applications and Mechanisms

Anticancer Activity

4-(Acetylamino)-N-phenylbenzamide analogs, such as CI-994 (4-acetylamino-N-(2'-aminophenyl)benzamide), have demonstrated antitumor efficacy in preclinical models. Key findings include:

-

Inhibition of Histone Deacetylases (HDACs): CI-994 acts as an HDAC inhibitor, modulating gene expression by increasing histone acetylation. This mechanism disrupts tumor cell proliferation and induces apoptosis .

-

Phase I Clinical Trials: Doses ranging from 4 to 8 mg/m² were administered to patients with advanced solid tumors. Pharmacokinetic studies revealed a plasma half-life of 2–4 hours and linear dose-exposure relationships .

Analytical Methods and Pharmacokinetic Profiling

Quantitation in Biological Matrices

A validated LC/MS/MS method enables precise measurement of 4-(acetylamino)-N-phenylbenzamide in human plasma:

| Parameter | Value |

|---|---|

| Linear Range | 1–400 ng/mL |

| Retention Time | 2.1 min (compound) |

| Precision (RSD) | <5% |

| Lower Limit of Quantitation | 1 ng/mL |

Solid-phase extraction (SPE) with C18 cartridges and electrospray ionization (ESI) ensures high recovery rates (>85%) and minimal matrix interference .

Metabolic Stability

In vitro studies using human liver microsomes indicate moderate hepatic clearance, with primary metabolites arising from:

-

N-Deacetylation: Formation of 4-amino-N-phenylbenzamide.

Structural and Crystallographic Insights

X-ray Diffraction Analysis

Single-crystal X-ray studies of 4-(acetylamino)-N-phenylbenzamide derivatives reveal:

-

Planar Benzamide Core: Facilitates π-π stacking interactions with aromatic residues in target proteins.

-

Hydrogen Bonding: The acetylamino group forms hydrogen bonds with catalytic sites of HDACs, enhancing binding affinity .

Molecular Dynamics Simulations

Docking studies predict favorable binding to HDAC isoforms (e.g., HDAC1 and HDAC3) with binding energies of −8.2 to −9.5 kcal/mol. Key interactions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume